3-[2-(2-methoxyethoxy)ethoxy]propanenitrile
Description
Properties
CAS No. |
35633-45-5 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanenitrile |
InChI |
InChI=1S/C8H15NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2,4-8H2,1H3 |
InChI Key |
QNWJHIPURXMKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC#N |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
Cyanoethylation represents a single-step, base-catalyzed Michael addition between triethylene glycol monomethyl ether (TEGMME) and acrylonitrile. The alkoxide ion generated from TEGMME attacks the β-carbon of acrylonitrile, forming the ether-linked propanenitrile (Fig. 1).
Procedure :
-
Dissolve TEGMME (10.0 g, 0.05 mol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Add sodium hydride (0.12 g, 0.005 mol) under nitrogen to generate the alkoxide.
-
Introduce acrylonitrile (3.18 g, 0.06 mol) dropwise at 0°C.
-
Stir at 25°C for 12 hours, then quench with saturated ammonium chloride.
-
Extract with dichloromethane, dry over Na2SO4, and purify via vacuum distillation.
Key Parameters :
Optimization and Challenges
-
Temperature Control : Exothermic reactions require cooling to minimize polymerization of acrylonitrile.
-
Purification : Vacuum distillation isolates the product from unreacted acrylonitrile and oligomers.
Tosylate-Mediated Nucleophilic Substitution
Synthesis of Tosylate Intermediate
The alcohol group of TEGMME is first converted to a tosylate leaving group to facilitate SN2 displacement with cyanide ions (Fig. 2).
Procedure :
-
Dissolve TEGMME (10.0 g, 0.05 mol) in dichloromethane (DCM, 100 mL).
-
Add p-toluenesulfonyl chloride (TsCl, 11.4 g, 0.06 mol) and KOH (6.7 g, 0.12 mol) at 0°C.
-
Stir at 25°C for 16 hours, then wash with water and brine.
-
Recover the tosylate (2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate) via column chromatography (SiO2, EtOAc/hexane).
Cyanide Displacement
The tosylate undergoes nucleophilic substitution with sodium cyanide in polar aprotic solvents:
-
Dissolve tosylate (15.0 g, 0.04 mol) in dimethylformamide (DMF, 50 mL).
-
Add NaCN (2.94 g, 0.06 mol) and heat to 80°C for 8 hours.
-
Extract with DCM, wash with water, and purify via distillation.
Yield : ~65–75% (inferred from thioacetate displacement in).
Bromination-Cyanide Displacement
Bromination of TEGMME
Triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) convert TEGMME to its bromide derivative:
-
Dissolve TEGMME (10.0 g, 0.05 mol) in acetonitrile (50 mL).
-
Add PPh3 (26.2 g, 0.10 mol) and CBr4 (33.2 g, 0.10 mol).
-
Stir at 25°C for 6 hours, then filter and concentrate.
Cyanide Substitution
The bromide reacts with NaCN under SN2 conditions:
-
Dissolve bromide (12.0 g, 0.04 mol) in DMF (50 mL).
-
Add NaCN (3.9 g, 0.08 mol) and heat to 60°C for 6 hours.
-
Isolate via extraction and distillation.
Yield : ~70–80% (analogous to).
Comparative Analysis of Methods
| Parameter | Cyanoethylation | Tosylate Route | Bromination Route |
|---|---|---|---|
| Steps | 1 | 2 | 2 |
| Overall Yield | 70–80% | 60–70% | 60–75% |
| Reaction Time | 12 hours | 24 hours | 12 hours |
| Key Advantage | Simplicity | High purity | Scalability |
| Key Limitation | Acrylonitrile handling | Tosylate purification | Bromide toxicity |
Catalytic and Solvent Considerations
Scientific Research Applications
Polymer Synthesis
Polymerization and Conductive Polymers:
3-[2-(2-methoxyethoxy)ethoxy]propanenitrile serves as a key monomer in the synthesis of conductive polymers, particularly polythiophenes. The incorporation of this compound into polythiophene structures enhances their electronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Case Study:
A study highlighted the synthesis of poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), which demonstrated improved conductivity and stability when used in electronic devices. The sulfonated version of this polymer was evaluated for its potential in flexible electronics, showing promising results in terms of electrical performance and environmental stability .
Electronic Materials
Applications in Electronics:
The compound is utilized in formulating inks for printed electronics. The sulfonated polythiophene solutions derived from this compound are particularly effective due to their good solubility and conductivity.
- Data Table: Properties of Sulfonated Polythiophene Solutions
| Property | Value |
|---|---|
| Concentration | 2% in 1,2-propanediol/water |
| Resistivity | 25-250 Ω-cm |
| Work Function | -5.1 to -5.2 eV |
| pH | 2.2 to 2.8 |
Industrial Applications
Solvent and Additive:
In industrial settings, this compound is used as a solvent in various formulations, including hydraulic brake fluids and coatings. Its low toxicity profile makes it suitable for applications where human exposure is a concern.
- Case Study:
The OECD report on the use of triethylene glycol monomethyl ether (TGME), closely related to the compound of interest, indicates that approximately 95% of TGME is used in hydraulic brake fluids. The report emphasizes its low acute toxicity and minimal environmental impact when handled properly .
Health and Safety Considerations
Toxicological Profile:
Research indicates that this compound exhibits low acute toxicity through various exposure routes, including oral and dermal contact. Safety data sheets recommend standard precautions when handling the compound to minimize exposure risks.
- Toxicity Data Summary:
| Exposure Route | LD50 (mg/kg) |
|---|---|
| Oral (rats) | 11,800 |
| Dermal (rabbits) | 7,400 |
Mechanism of Action
The mechanism of action of 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile depends on its specific application. In general, the compound can interact with various molecular targets through its nitrile and ethoxy groups. These interactions can influence biological pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile and its analogues:
Reactivity and Physicochemical Properties
- Solubility and Polarity: The methoxy-terminated compound (35633-50-2) exhibits moderate polarity, balancing solubility in both polar (e.g., ethanol) and nonpolar solvents due to its ether chain . The hydroxyl analogue (10143-54-1) is more hydrophilic, enabling applications in aqueous-phase reactions . The bis-cyanoethoxy derivative (2465-93-2) has enhanced polarity, making it suitable for specialized crosslinking reactions .
- Thermal Stability :
Research Findings and Limitations
- Synthetic Utility :
The methoxyethoxyethoxy chain in 35633-50-2 enhances reaction yields in multiphase systems compared to hydroxylated analogues, which may require protective group strategies . - Data Gaps: Limited published data on the exact melting/boiling points or detailed spectroscopic comparisons restrict direct performance benchmarking.
Biological Activity
3-[2-(2-methoxyethoxy)ethoxy]propanenitrile, also known as propanenitrile with a specific ether substitution, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of acrylonitrile with a suitable ether precursor. A common method includes the use of sodium hydroxide in an aqueous medium to facilitate the reaction:
The yield can be optimized under varying conditions, with reports indicating yields upwards of 96% under controlled conditions .
Biological Properties
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that related nitriles can possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Interaction with Enzymes : The nitrile group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with inflammation and microbial resistance.
Data Table: Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Enzyme inhibition | Interaction with metabolic enzymes |
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of various nitriles, including this compound, against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Model : In a murine model of inflammation, administration of related compounds led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential in treating conditions like rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile, and what analytical techniques validate its purity?
- Synthesis : Utilize etherification reactions involving cyanoethylation of methoxyethoxyethanol derivatives. For example, nucleophilic substitution between 2-(2-methoxyethoxy)ethanol and acrylonitrile under basic conditions (e.g., KOH catalysis) could yield the target compound .
- Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) to assess purity. Confirm structural integrity via H NMR (e.g., triplet signals for ethoxy groups at δ 3.5–3.7 ppm) and FT-IR (C≡N stretch at ~2250 cm) .
Q. How should researchers handle this compound to mitigate health risks in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Exposure Response : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage : Store in a cool, dry place away from oxidizing agents and strong bases to prevent decomposition .
Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- Structural Analysis :
- NMR Spectroscopy : H and C NMR identify ether and cyano groups. For example, methoxy protons (δ ~3.3 ppm) and cyano carbons (δ ~120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at m/z 218.1 for CHNO) .
- X-ray Crystallography : Resolves bond lengths and angles in crystalline form, as demonstrated for structurally related nitriles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound?
- Data Discrepancy Analysis :
- Scenario : Unexpected peaks in H NMR (e.g., additional triplets suggesting incomplete etherification).
- Resolution : Optimize reaction conditions (e.g., longer reaction time, higher catalyst loading) and re-analyze intermediates via LC-MS to identify byproducts (e.g., unreacted acrylonitrile or oligomers) .
- Cross-Validation : Compare experimental IR spectra with computational simulations (e.g., DFT-based vibrational frequency calculations) .
Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic addition reactions?
- Methodology :
- Substrate Selection : Test reactivity with primary amines (e.g., benzylamine) under varying pH (neutral vs. acidic) and temperatures (25–60°C).
- Kinetic Monitoring : Use in-situ H NMR to track cyano group conversion (disappearance of δ ~2250 cm in FT-IR).
- Side Reaction Mitigation : Add radical inhibitors (e.g., BHT) to suppress polymerization, a common issue with acrylonitrile derivatives .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability Assessment :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via TLC or GC-MS.
- Degradation Pathways : Hydrolysis of the cyano group (forming carboxylic acids) or ether cleavage (releasing methoxyethanol derivatives) are likely pathways .
- Preventive Measures : Store under inert gas (N) in amber glass vials to minimize photolytic and oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
